2-Bromo-3-chloro-6-fluorophenacyl bromide
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Overview
Description
2-Bromo-3-chloro-6-fluorophenacyl bromide is an organic compound with the molecular formula C8H4Br2ClFO. It is a derivative of phenacyl bromide, characterized by the presence of bromine, chlorine, and fluorine atoms on the phenyl ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
The synthesis of 2-Bromo-3-chloro-6-fluorophenacyl bromide typically involves the bromination of 3-chloro-6-fluoroacetophenone. The reaction is carried out in the presence of bromine and a suitable solvent, such as acetic acid or carbon tetrachloride. The reaction conditions include maintaining a controlled temperature and stirring the mixture to ensure complete bromination .
Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize the yield and purity of the compound. These methods ensure consistent production quality and scalability for commercial applications .
Chemical Reactions Analysis
2-Bromo-3-chloro-6-fluorophenacyl bromide undergoes various chemical reactions, including:
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Nucleophilic Substitution: : This compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by nucleophiles such as amines, thiols, or alkoxides. Common reagents include sodium methoxide, potassium thiocyanate, and primary amines .
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Oxidation: : The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide .
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Reduction: : Reduction reactions can convert the compound into corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide, while oxidation with potassium permanganate would produce a carboxylic acid .
Scientific Research Applications
2-Bromo-3-chloro-6-fluorophenacyl bromide has several applications in scientific research:
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Chemistry: : It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals. Its reactivity makes it a valuable building block for creating complex molecules .
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Biology: : The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions. It can act as a probe to study the binding sites of enzymes and other biomolecules .
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Medicine: : In medicinal chemistry, it is used to develop new drugs and therapeutic agents.
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Industry: : The compound is used in the production of agrochemicals, dyes, and polymers. Its unique chemical properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 2-Bromo-3-chloro-6-fluorophenacyl bromide involves its ability to act as an electrophile in chemical reactions. The presence of electron-withdrawing groups (bromine, chlorine, and fluorine) on the phenyl ring enhances its reactivity towards nucleophiles. This reactivity allows it to form covalent bonds with nucleophilic sites on biomolecules, enzymes, and other chemical species .
The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with. In biochemical studies, it may target enzyme active sites, leading to inhibition or modification of enzyme activity .
Comparison with Similar Compounds
2-Bromo-3-chloro-6-fluorophenacyl bromide can be compared with other phenacyl bromide derivatives, such as:
- 2-Bromo-4-chloro-6-fluorophenacyl bromide
- 2-Bromo-3-chloro-5-fluorophenacyl bromide
- 2-Bromo-3,4-dichlorophenacyl bromide
These compounds share similar chemical structures but differ in the position and number of halogen atoms on the phenyl ring. The unique combination of bromine, chlorine, and fluorine in this compound gives it distinct reactivity and properties, making it suitable for specific applications .
Properties
Molecular Formula |
C8H4Br2ClFO |
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Molecular Weight |
330.37 g/mol |
IUPAC Name |
2-bromo-1-(2-bromo-3-chloro-6-fluorophenyl)ethanone |
InChI |
InChI=1S/C8H4Br2ClFO/c9-3-6(13)7-5(12)2-1-4(11)8(7)10/h1-2H,3H2 |
InChI Key |
HXGWQSWCTJAKLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(=O)CBr)Br)Cl |
Origin of Product |
United States |
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